1-クロロ-1,2-ジフルオロエタン

概要

説明

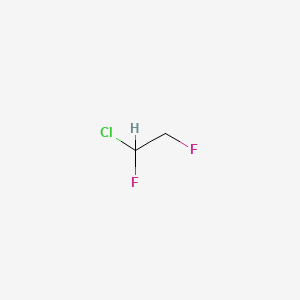

1-Chloro-1,2-difluoroethane is an organofluorine compound with the molecular formula C₂H₃ClF₂. It is a colorless, odorless gas that is typically shipped as a liquid under its own vapor pressure. This compound is part of the hydrochlorofluorocarbon family and is known for its applications in various industrial processes.

科学的研究の応用

1-Chloro-1,2-difluoroethane has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.

Industry: Employed in the production of refrigerants and foam blowing agents.

作用機序

Target of Action

1-Chloro-1,2-difluoroethane, also known as HCFC-142b, is a man-made compound that belongs to the hydrochlorofluorocarbon (HCFC) family It’s known to interact with the atmosphere when released, contributing significantly to both ozone depletion and global warming .

Mode of Action

It’s known to undergo various chemical reactions in the environment, particularly in the atmosphere . When released, it interacts with other gases and particles in the air, contributing to complex atmospheric processes .

Biochemical Pathways

It’s known to participate in various chemical reactions, especially when it’s released into the atmosphere .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point and critical temperature , suggest that it would volatilize rapidly from water and soil surfaces .

Result of Action

The release of 1-Chloro-1,2-difluoroethane into the environment has significant effects. It contributes to both ozone depletion and global warming . Its release can also lead to the production of other compounds through various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-difluoroethane can be synthesized through the fluorination of 1,1,2-trichloroethane using hydrogen fluoride in the presence of a fluorination catalyst. The reaction typically occurs in the gas phase and involves the use of catalysts such as chromium oxide .

Industrial Production Methods: The industrial production of 1-Chloro-1,2-difluoroethane involves the same fluorination process, where 1,1,2-trichloroethane is reacted with hydrogen fluoride in the presence of a fluorination catalyst. This method is efficient and yields high purity 1-Chloro-1,2-difluoroethane .

化学反応の分析

Types of Reactions: 1-Chloro-1,2-difluoroethane undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with chlorine in the presence of light to form products such as 1,2-dichloro-1,1-difluoroethane and 1,1-dichloro-1,2-difluoroethane.

Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form vinylidene fluoride, a key monomer in the production of polyvinylidene fluoride.

Common Reagents and Conditions:

Chlorine: Used in substitution reactions under light conditions.

Hydrogen Fluoride: Used in the fluorination process.

Catalysts: Chromium oxide and other metal-based catalysts are commonly used.

Major Products:

Vinylidene Fluoride: Formed through dehydrochlorination.

1,2-Dichloro-1,1-difluoroethane: Formed through substitution reactions.

類似化合物との比較

1,1-Difluoroethane: Another fluorinated hydrocarbon used as a refrigerant.

1,2-Difluoroethane: An isomer of 1-Chloro-1,2-difluoroethane with different chemical properties.

1-Chloro-1,1-difluoroethane: A similar compound used in refrigerants and foam blowing agents.

Uniqueness: 1-Chloro-1,2-difluoroethane is unique due to its specific molecular structure, which allows it to undergo selective reactions such as dehydrochlorination to form vinylidene fluoride. This property makes it valuable in the production of polyvinylidene fluoride, a material with wide industrial applications .

生物活性

1-Chloro-1,2-difluoroethane (also known as HCFC-142a) is a halogenated hydrocarbon with the molecular formula C₂H₃ClF₂. It has been used primarily as a refrigerant and in foam-blowing applications. Understanding its biological activity is crucial for evaluating its safety and environmental impact. This article synthesizes findings from various studies regarding its toxicity, effects on human health, and environmental implications.

- Molecular Weight : 100.5 g/mol

- CAS Number : 338-64-7

- Physical State : Gas at room temperature

- Water Solubility : 1.4 g/L at 20°C

- Octanol-water Partition Coefficient (Log Kow) : 1.62 - 2.05 (calculated)

Acute Toxicity

1-Chloro-1,2-difluoroethane exhibits low acute toxicity across various exposure routes:

- Inhalation : Studies indicate very low inhalation toxicity in animals. At high concentrations, it may produce anesthetic-like effects and can act as an asphyxiant, but these effects are not typically observed at lower concentrations .

- Oral/Dermal Exposure : Not relevant for gases; however, data suggest minimal risk from dermal or oral routes .

Chronic Toxicity

Long-term exposure studies have shown no significant chronic toxic effects:

- In a two-year inhalation study involving rats, no adverse effects were noted at concentrations up to 20,000 ppm (approximately 14,710 mg/m³), establishing this as the No Observed Adverse Effect Level (NOAEL) .

- The compound does not appear to cause genetic mutations or cancer in animal models, with no evidence of carcinogenicity observed in long-term studies .

Developmental and Reproductive Toxicity

Research indicates that 1-chloro-1,2-difluoroethane does not adversely affect fetal development:

- Studies in rats and mice showed no significant developmental toxicity or reproductive effects at high exposure levels . The NOAEL for developmental toxicity was established at 250 ppm in mice with no malformations noted .

Environmental Impact

The environmental profile of 1-chloro-1,2-difluoroethane highlights its low toxicity to aquatic organisms:

| Organism | Toxicity Level |

|---|---|

| Fish | Low |

| Aquatic Invertebrates | Low |

| Algae | Data Not Available |

The compound is volatile and is expected to partition quickly into the atmosphere upon release. Its atmospheric lifetime is significant, taking decades to photolyze, which raises concerns about its potential contribution to ozone depletion despite its classification as a low-risk substance regarding bioaccumulation .

Case Study 1: Inhalation Toxicity in Rats

A comprehensive study evaluated the inhalation toxicity of various fluorinated compounds including 1-chloro-1,2-difluoroethane. Rats exposed to concentrations of up to 20,000 mg/m³ showed increased kidney weights but reversible changes upon cessation of exposure. The study concluded that the compound has a high NOAEL and poses minimal risk under controlled exposure conditions .

Case Study 2: Developmental Effects in Mice

A developmental toxicity study conducted on pregnant mice revealed that exposure to high concentrations (3500 ppm) resulted in increased incidences of cleft palate and reduced fetal weights. However, these effects were not observed at lower concentrations (1500 ppm), indicating a threshold for adverse effects and supporting the compound's classification as having low reproductive toxicity overall .

特性

IUPAC Name |

1-chloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2/c3-2(5)1-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSDUIHNGNMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861882 | |

| Record name | 1-Chloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-64-7 | |

| Record name | 1-Chloro-1,2-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-1,2-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475N9DO93P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-chloro-1,2-difluoroethane exert its toxic effects?

A: This compound exhibits high toxicity through inhalation []. Research suggests its toxicity stems from its metabolism into fluoroacetate within the body []. Fluoroacetate is a known poison that disrupts the citric acid cycle (Krebs cycle) by inhibiting the enzyme aconitase. This inhibition leads to the accumulation of citrate in tissues and serum, ultimately causing severe metabolic dysfunction [].

Q2: What evidence suggests that 1-chloro-1,2-difluoroethane's toxicity is due to fluoroacetate production?

A2: Several lines of evidence support this conclusion:

- Clinical signs: Rats exposed to 1-chloro-1,2-difluoroethane displayed symptoms characteristic of fluoroacetate poisoning, including lethargy, hunched posture, and convulsions [].

- Citrate accumulation: Exposure to the compound caused a significant increase in citrate levels in both serum and heart tissue, a hallmark of fluoroacetate poisoning [].

- Fluoroacetate detection: Analysis of urine from exposed rats confirmed the presence of fluoroacetate []. Additionally, fluorocitrate, a product of fluoroacetate and oxaloacetate, was found in the kidneys of exposed rats [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。